4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Overview
Description
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is an organic compound with a complex structure featuring a thiadiazole moiety, a piperidine ring, a sulfonyl group, and a dimethylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of 1,3,4-Thiadiazole Ring
React thiosemicarbazide with formic acid under reflux to form the 1,3,4-thiadiazole ring.
Step 2: Formation of Piperidine Derivative
React the 1,3,4-thiadiazole with piperidine and chloroacetyl chloride to attach the piperidine ring.
Step 3: Sulfonylation
Sulfonylate the piperidine derivative using sulfuryl chloride or similar sulfonylating agents.
Step 4: Formation of Dimethylisoxazole
Conduct a cyclization reaction involving an appropriate precursor (like a 3,5-dimethylhydroxamic acid) under acidic or basic conditions to form the dimethylisoxazole ring.
Step 5: Coupling Reactions
Use appropriate coupling reagents and conditions to link the 1,3,4-thiadiazole-piperidine-sulfonyl compound with the 3,5-dimethylisoxazole.
Industrial Production Methods
Industrial production methods may vary, but typically involve scalable versions of the above reactions. Optimizations such as the use of continuous flow reactors, specialized catalysts, and controlled conditions to ensure high yield and purity are common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving the thiadiazole ring or the piperidine moiety.
Reduction: : Reduction of the sulfonyl group can be achieved using common reducing agents like lithium aluminum hydride.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the piperidine and dimethylisoxazole rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products depend on the specific reactions. For example, oxidation might yield sulfonyl oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand or intermediate in catalytic processes.
Materials Science: : Possible applications in developing novel materials with unique electronic or structural properties.
Biology
Enzyme Inhibition: : The compound may inhibit specific enzymes due to its structural diversity.
Receptor Binding: : Potential use in studying receptor interactions, particularly those involving piperidine or thiadiazole-sensitive sites.
Medicine
Drug Development: : Research into its use as a pharmacophore for designing new drugs targeting neurological or metabolic pathways.
Industry
Chemical Synthesis: : Intermediate in the synthesis of other complex organic molecules.
Polymer Science: : Possible incorporation into polymer backbones for novel material properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole and isoxazole rings may bind to specific active sites, altering the function of target proteins or enzymes. The sulfonyl group and piperidine ring may also contribute to the compound's binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: : Proteases, kinases, or oxidoreductases.
Receptors: : G-protein coupled receptors or ion channels.
Pathways: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: : Compounds containing the 1,3,4-thiadiazole ring often exhibit similar biological activities.
Piperidine Sulfonyl Compounds: : These compounds share similar reactivity and potential biological targets.
Isoxazole Derivatives: : Structurally related compounds with similar pharmacological profiles.
Uniqueness
What sets 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole apart is its combination of these three functional groups, providing a unique chemical scaffold. This multidimensional functionality allows it to interact with various biological targets, making it a versatile compound for scientific research and industrial applications.
Biological Activity
The compound 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a synthetic organic molecule that combines various bioactive moieties, including a thiadiazole ring and a piperidine structure. These features suggest potential pharmacological applications in medicinal chemistry, particularly in the development of novel therapeutics targeting various diseases.
Structural Characteristics
The molecular formula of this compound is C17H21N3O2S, and it has a molecular weight of approximately 363.5 g/mol. The presence of the thiadiazole ring is significant as compounds with this structure are often associated with various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research on similar compounds indicates that the biological activity of This compound may include:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial properties. Studies have shown that compounds containing thiadiazole can inhibit the growth of various bacterial strains .
- Anticancer Properties : The anticancer potential of thiadiazole derivatives has been documented in several studies. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : The piperidine component is often linked to anti-inflammatory activity, suggesting that this compound may also exhibit such properties.
Case Studies and Experimental Data
Several studies have explored the biological activities of thiadiazole and piperidine derivatives:
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of thiadiazole derivatives found that specific compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzyme activity critical for bacterial survival .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain derivatives showed promising cytotoxic effects, with IC50 values indicating potent activity at low concentrations .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiadiazole ring can enhance biological activity. For example, substituents on the piperidine ring have been shown to influence both potency and selectivity against specific biological targets .
Comparative Analysis
To better understand the potential of This compound , a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Thiadiazole Derivatives | Contains thiadiazole ring | Antimicrobial, anticancer |
Piperidine Derivatives | Piperidine ring structure | Analgesic, anti-inflammatory |
Isoxazole Derivatives | Isoxazole ring structure | Anticancer, neuroprotective |
This table illustrates the diversity within this chemical class while highlighting the unique combination of functionalities present in the target compound.
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8-11(9(2)20-15-8)22(17,18)16-5-3-10(4-6-16)19-12-14-13-7-21-12/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSDDTYWXYLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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